tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate
Description
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-phenyl-1H-pyrrol-3-yl)carbamate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18(4)13-10-14(17-11-13)12-8-6-5-7-9-12/h5-11,17H,1-4H3 |
InChI Key |
NVOVWHVLGKWQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation-Sulfonylation Sequence (Patent-Derived Method)
The most detailed protocol originates from CN105461690B, which describes a two-step process for analogous tert-butyl carbamates. Adapted for the target compound:
Step 1: Alkylation of Pyrrole Precursor
-
Reactants : 5-Phenyl-1H-pyrrol-3-amine, methyl chloroformate, tert-butyl alcohol
-
Conditions :
-
Solvent: Anhydrous THF or diethyl ether
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Base: Sodium hydride (2–4 equiv) at −10°C to 5°C
-
Time: 1–3 hours under nitrogen
-
-
Mechanism : Base deprotonates the pyrrole NH, enabling nucleophilic attack on methyl chloroformate.
Step 2: Sulfonylation and Purification
Continuous Flow Synthesis (Hantzsch Reaction Adaptation)
Herath & Cosford’s continuous flow methodology for pyrrole-3-carboxylic acids was modified for carbamate formation:
Reaction Setup :
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Microreactor : Chip-based system with 500 μm channels
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Reactants :
-
tert-Butyl acetoacetate (1 equiv)
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Benzylamine (1.2 equiv)
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2-Bromoacetophenone (1 equiv)
-
-
Conditions :
-
Temperature: 80°C
-
Residence time: 10 minutes
-
-
Key Advantage : HBr byproduct facilitates in situ tert-butyl ester hydrolysis, eliminating separate deprotection steps.
Zr-Catalyzed Pyrrole Assembly (ACS Journal Protocol)
ZrOCl₂·8H₂O catalyzes pyrrole formation from Boc-protected aldehydes and 1,3-dicarbonyls:
Procedure :
-
Catalyst : ZrCl₄ (10 mol%)
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Reactants :
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Boc-phenylalaninal (1 equiv)
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Acetylacetone (1.5 equiv)
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-
Solvent : THF/H₂O (4:1) at 50°C for 12 hours
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Yield : 72% for tert-butyl 3-acetyl-2-methyl-5-phenyl-1H-pyrrole-1-carboxylate
Optimization Strategies
Solvent and Base Screening
Key Insight : Anhydrous THF with NaH maximizes yield but requires strict temperature control (−10°C).
Scalability Considerations
-
Batch Reactors : Patent methods achieve >90% yield at 60 g scale.
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Flow Systems : 850 mg/hr throughput demonstrated for related pyrroles.
Analytical Characterization
Spectroscopic Data
Purity Challenges
-
Major Impurity : Des-tert-butyl derivative (Δm/z −56) forms under acidic conditions.
-
Mitigation : Strict pH control during workup (pH 5–6 optimal).
Comparative Analysis of Methods
| Method | Throughput | Yield (%) | Equipment Needs | Scalability |
|---|---|---|---|---|
| Alkylation-Sulfonylation | Moderate | 93.3 | Standard glassware | Industrial |
| Continuous Flow | High | 65 | Microreactor | Pilot scale |
| Zr-Catalyzed | Low | 72 | Schlenk line | Lab scale |
Recommendation : The patent-derived alkylation-sulfonylation method is optimal for GMP production, while flow systems suit rapid prototyping.
Chemical Reactions Analysis
Patent-Disclosed Preparation
The synthesis of tert-butyl carbamate derivatives involves a multi-step process, as detailed in a patent for a vonoprazan fumarate intermediate . While the exact target compound differs, the methodology provides insights into carbamate formation:
-
Key Steps :
-
S1 : A starting pyrrole derivative is treated with sodium hydride (NaH) in anhydrous THF or diethyl ether under cryogenic conditions (-10°C to 5°C).
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S2 : A sulfonyl chloride (e.g., 3-pyridine sulfonyl chloride) is added dropwise, followed by warming to 25–60°C for 1–3 hours.
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Purification : Crude product is filtered through diatomaceous earth, extracted with water, and dried to yield high-purity material.
-
-
Reaction Conditions :
-
Molar Ratios : Sodium hydride is used in a 2:1 to 4:1 molar ratio relative to the pyrrole substrate.
-
Catalyst : None explicitly mentioned, but NaH acts as a base for deprotonation.
-
-
Yield and Purity :
-
The method achieves high yield and purity (>99% by HPLC), suitable for industrial-scale production.
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| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Patent Protocol | NaH, sulfonyl chloride | Anhydrous THF | -10°C to 60°C | High |
Hydrolysis
The carbamate group undergoes hydrolysis under acidic or basic conditions, forming a primary amine. For example, tert-butyl carbamates like tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate may hydrolyze to release methylamine and a pyrrole acid.
Substitution Reactions
Pyrrole’s aromatic system enables electrophilic substitution. For instance, fluorophenyl-substituted pyrroles (as in ) react with sulfonyl chlorides, suggesting that tert-butyl derivatives could similarly undergo nucleophilic aromatic substitution.
Cross-Coupling Reactions
Pyrrole derivatives participate in palladium-catalyzed couplings. For example, a pyrrole-containing compound in underwent cross-coupling with a palladium catalyst (Pd₂(dba)₃) and t-BuXPhos ligand, indicating potential for similar transformations in tert-butyl carbamate analogs.
Zirconium-Catalyzed Coupling
The Zr-catalyzed method demonstrates the versatility of pyrroles in forming complex heterocycles. While not directly applicable, the use of zirconium to facilitate cyclization suggests potential for analogous catalytic systems in carbamate-pyrrole chemistry.
Palladium-Catalyzed Reactions
Pyrrole-containing compounds in underwent C–N bond formation under palladium catalysis, highlighting the role of pyrrole’s nitrogen in directing reactivity. This could imply that tert-butyl carbamate derivatives might serve as intermediates in peptide or heterocyclic coupling reactions.
Carbamate Formation
The synthesis of tert-butyl carbamates typically involves:
-
Deprotonation : NaH deprotonates the pyrrole’s nitrogen, activating it for nucleophilic attack.
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Electrophilic Substitution : Sulfonyl chlorides (or analogous electrophiles) react with the activated pyrrole.
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Cyclization : For diacylpyrroles , zirconium facilitates cyclization via Lewis acid coordination.
Hydrolytic Stability
Carbamates are generally stable under neutral conditions but hydrolyze under acidic/basic environments. For example, in, hydrolysis of tert-butyl carbamates proceeds via nucleophilic attack on the carbonyl carbon.
Table 2: Functional Group Transformations
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | Acidic/basic aqueous | Warm water | Formation of amine derivative |
| Cross-Coupling | Pd catalyst, ligand | Reflux conditions | Coupled heterocycles |
Research Implications
The reactivity of this compound highlights its utility in:
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Pharmaceutical Synthesis : As intermediates for vonoprazan derivatives or peptide mimetics.
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Catalytic Chemistry : Zr- or Pd-catalyzed methods enable complex heterocycle formation .
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Materials Science : Pyrrole-based carbamates may serve as precursors for functionalized polymers or sensors.
By leveraging these reactivity profiles, researchers can design novel transformations for applications ranging from drug development to advanced materials.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism and toxicity of carbamate derivatives.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The phenyl and pyrrole moieties can engage in π-π interactions and hydrogen bonding, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate
- CAS No.: 1956324-38-1
- Molecular Formula : C₁₆H₂₀N₂O₂
- Molecular Weight : 272.34 g/mol
- Structural Features : This compound consists of a pyrrole ring substituted with a phenyl group at position 5 and a methylcarbamate group at position 3, protected by a tert-butyl moiety. The carbamate group enhances stability and modulates bioavailability, making it relevant in medicinal chemistry and agrochemical applications .
Comparative Analysis with Structurally Similar Compounds
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- CAS No.: 1799420-92-0
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Key Differences: Heterocyclic Core: Pyrimidine ring (vs. pyrrole in the target compound), introducing nitrogen atoms at positions 1 and 3. Substituents: Fluorine at position 5, hydroxyl at position 4, and methyl at position 4. Safety Profile: Documented acute toxicity (oral LD₅₀ < 300 mg/kg in rodents) and suspected genetic toxicity due to reactive intermediates .
| Property | Target Compound | Pyrimidine Analog |
|---|---|---|
| Molecular Weight | 272.34 | 257.26 |
| Heterocycle | Pyrrole | Pyrimidine |
| Halogen Substituent | None | Fluorine |
| Acute Toxicity (Rodent LD₅₀) | Not reported | <300 mg/kg |
tert-Butyl Benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
- Structural Complexity : Features a bicyclo[2.2.2]octane system fused with a pyrrolo[2,3-b]pyridine core, significantly increasing steric bulk.
- Functional Groups : Triisopropylsilyl (TIPS) protecting group and a hydroxymethyl substituent.
- Synthesis : Involves multi-step reactions with n-BuLi and LiAlH₄, indicating sensitivity to moisture and air .
Comparison Highlights :
- The bicyclo system in this analog reduces solubility in polar solvents compared to the simpler pyrrole-based target compound.
- The TIPS group enhances stability against nucleophilic attack but complicates synthetic scalability.
Pyridine-Based Carbamates ()
- Examples: tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
- Key Features: Heterocycle: Pyridine ring (electron-deficient vs. electron-rich pyrrole). Substituents: Hydroxyl, methoxy, and hydroxyimino groups enhance hydrogen-bonding capacity.
- Physicochemical Properties :
Pyrazolo-Pyrimidine Chromenone Derivative ()
- Molecular Weight : 615.7 g/mol
- Structure : Combines pyrazolo[3,4-d]pyrimidine and chromen-4-one moieties.
- Synthesis : Utilizes Suzuki-Miyaura coupling with palladium catalysts, indicative of a focus on bioactive molecule development.
- Applications : Likely a kinase inhibitor or anticancer agent due to structural resemblance to clinical candidates .
Comparison :
- The target compound’s lower molecular weight (272.34 vs. 615.7) suggests better bioavailability but less target specificity.
- Chromenone and pyrazolo-pyrimidine groups confer fluorescence properties, enabling imaging applications, unlike the non-fluorescent pyrrole carbamate .
Structural Determinants of Reactivity and Toxicity
- Electron-Deficient vs. Electron-Rich Cores : Pyrimidine and pyridine analogs exhibit higher electrophilicity, increasing metabolic stability but also toxicity risks (e.g., fluorinated analog in ). Pyrrole derivatives may prioritize aromatic interactions in drug-receptor binding .
- Substituent Effects : Fluorine and hydroxyl groups dramatically alter solubility and toxicity profiles. The target compound’s phenyl group enhances lipophilicity, favoring blood-brain barrier penetration .
Unresolved Questions
- Target Compound Toxicity: Limited data on acute or chronic toxicity () compared to fluorinated analogs.
- Biological Activity: No reported studies on the target compound’s pharmacological targets, unlike pyrazolo-pyrimidine derivatives .
Biological Activity
Tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrole ring substituted with a phenyl group and a carbamate functionality, which may enhance its biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Pyrrole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit activity against various bacterial and fungal strains. For instance, related pyrrole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting that this compound may possess similar properties .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Activity | |
| Escherichia coli | Moderate Activity | |
| Candida albicans | Moderate Activity |
2. Anticancer Potential
Research indicates that certain pyrrole derivatives have exhibited anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For example, compounds similar to this compound have shown cytotoxic effects against different cancer cell lines, making them potential candidates for further development .
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Cytotoxicity |
| A549 (Lung Cancer) | 10 | Cytotoxicity |
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Induction of Oxidative Stress : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various pyrrole derivatives, including this compound. For instance, a study focused on the synthesis of pyrrole-based carbamates and their evaluation against microbial strains demonstrated promising results for compounds with structural similarities .
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate?
Answer:
The synthesis typically involves carbamate formation via coupling reactions. For example, tert-butyl carbamate derivatives are synthesized using N-hydroxylamine intermediates and activated esters. A representative procedure involves:
- Step 1: Reacting carboxylic acid precursors (e.g., 4-(3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxoprop-1-enyl)-1-methyl-1H-pyrrole-2-carboxylic acid) with ethyl chloroformate in anhydrous THF under nitrogen, followed by hydroxylamine addition .
- Step 2: Deprotection using acidic conditions (e.g., HCl/MeOH) or ion-exchange resins for final purification .
Key reagents: THF, TFA, Amberlyst 15 resin.
(Basic) What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent orientation. For example, tert-butyl protons appear as a singlet at δ ~1.50 ppm, while pyrrole protons resonate at δ 6.8–8.1 ppm .
- Mass Spectrometry (MS): High-resolution MS (e.g., EI) confirms molecular ions (e.g., [M]+ at m/z 385.1638) .
- X-ray Crystallography: Used to resolve ambiguous structural assignments, especially for conformationally flexible moieties .
(Advanced) How can reaction yields be optimized in multi-step syntheses involving air-sensitive intermediates?
Answer:
- Inert Atmosphere: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Pd-catalyzed couplings in ) .
- Temperature Control: Maintain low temperatures (0°C) during activation of carboxylic acids with ethyl chloroformate to minimize side reactions .
- Intermediate Stabilization: Protect reactive groups (e.g., tert-butyl carbamate as a temporary protecting group) to prevent undesired functionalization .
(Advanced) How are discrepancies in NMR data resolved during structural confirmation?
Answer:
- Software Refinement: Tools like SHELXL (from the SHELX suite) are used to refine crystallographic data and validate NMR assignments against experimental electron density maps .
- Comparative Analysis: Cross-check chemical shifts with structurally analogous compounds (e.g., tert-butyl carbamates in , δ 1.50 ppm for tert-butyl protons) .
- Dynamic Effects: Account for solvent-dependent conformational changes (e.g., rotameric equilibria in pyrrole substituents) using variable-temperature NMR .
(Advanced) What strategies enable regioselective functionalization of the pyrrole ring?
Answer:
- Directed Metalation: Use directing groups (e.g., tert-butyl carbamate) to activate specific positions on the pyrrole ring for electrophilic substitution .
- Protection/Deprotection: Temporarily block reactive sites (e.g., using Boc groups) to direct functionalization to the 5-phenyl position .
- Cross-Coupling: Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl groups selectively, as seen in .
(Advanced) How do steric and electronic factors influence the compound’s reactivity in solid-state applications?
Answer:
- Steric Hindrance: The tert-butyl group reduces intermolecular interactions, favoring monomeric crystal packing (observed in X-ray studies of tert-butyl carbamates in ) .
- Electronic Effects: Electron-withdrawing substituents (e.g., fluorine in ) increase electrophilicity at the carbamate carbonyl, affecting nucleophilic attack rates .
- Hydrogen Bonding: Pyrrole NH groups participate in H-bonding networks, stabilizing specific conformations in the solid state .
(Advanced) What computational methods complement experimental data for mechanistic studies?
Answer:
- DFT Calculations: Predict reaction pathways (e.g., carbamate formation energetics) and transition states using Gaussian or ORCA .
- Molecular Dynamics (MD): Simulate solvation effects on conformational preferences (e.g., pyrrole ring puckering) .
- Docking Studies: Model interactions with biological targets (e.g., histone deacetylases in ) to guide SAR .
(Basic) What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .
- Ventilation: Work in fume hoods to minimize inhalation of dust/aerosols (H335: Respiratory tract irritation) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
(Advanced) How are chiral centers in related carbamate derivatives analyzed and validated?
Answer:
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB .
- Circular Dichroism (CD): Correlate optical activity with absolute configuration (e.g., (R)- and (S)-isomers in ) .
- X-ray Crystallography: Assign configuration unambiguously via anomalous dispersion effects (e.g., ) .
(Advanced) How do reaction conditions influence byproduct formation in carbamate synthesis?
Answer:
- Solvent Choice: Polar aprotic solvents (e.g., THF) minimize hydrolysis of activated intermediates compared to protic solvents .
- Catalyst Loading: Excess Pd₂(dba)₃ in cross-coupling steps ( ) reduces unreacted starting material but may increase metal impurities .
- Acid Sensitivity: Avoid prolonged exposure to TFA during Boc deprotection to prevent pyrrole ring decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
